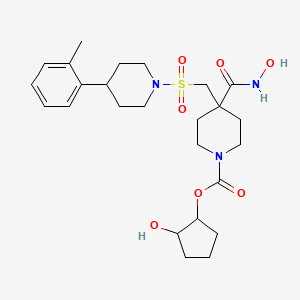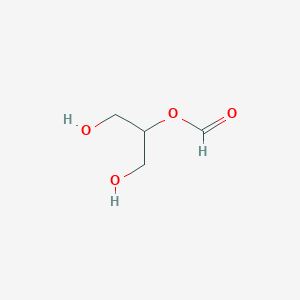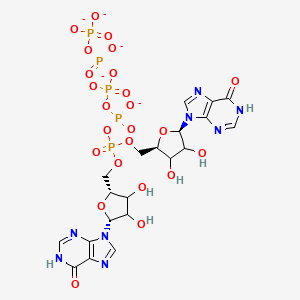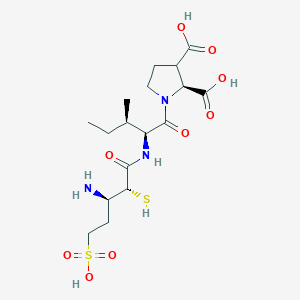![molecular formula C27H28FN5O2 B10773168 4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “PMID26080733C7r” is a synthetic organic molecule designed using scaffold hopping and molecular hybridization strategies. It was developed to identify novel inhibitors of fibroblast growth factor receptors (FGFR), based on the structures of existing FGFR inhibitors such as fexagratinib and infigratinib . This compound has shown potential in targeting FGFR, which plays a crucial role in various biological processes, including cell growth, differentiation, and angiogenesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “PMID26080733C7r” involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes:
Formation of the Core Scaffold: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core scaffold through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Industrial Production Methods
Industrial production of “PMID26080733C7r” follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.
Automated Purification Systems: Automated systems are used for purification to ensure consistency and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
“PMID26080733C7r” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its inhibitory effects on FGFR.
Substitution: Substitution reactions are used to introduce or replace functional groups, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different levels of activity and selectivity towards FGFR.
Aplicaciones Científicas De Investigación
“PMID26080733C7r” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR inhibitors.
Biology: Investigated for its effects on cell signaling pathways involving FGFR.
Medicine: Explored as a potential therapeutic agent for diseases associated with abnormal FGFR activity, such as cancer.
Industry: Utilized in the development of new FGFR-targeting drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of “PMID26080733C7r” involves its binding to the FGFR, inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. The compound specifically targets the ATP-binding site of FGFR, preventing the phosphorylation and activation of the receptor .
Comparación Con Compuestos Similares
“PMID26080733C7r” is compared with other FGFR inhibitors such as fexagratinib and infigratinib. While all these compounds target FGFR, “PMID26080733C7r” is unique due to its specific structural modifications, which enhance its selectivity and potency. Similar compounds include:
- Fexagratinib
- Infigratinib
- Erdafitinib
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, making “PMID26080733C7r” a valuable addition to the repertoire of FGFR inhibitors .
Propiedades
Fórmula molecular |
C27H28FN5O2 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide |
InChI |
InChI=1S/C27H28FN5O2/c1-3-32-13-15-33(16-14-32)20-10-7-18(8-11-20)27(34)29-26-22-12-9-19(17-23(22)30-31-26)21-5-4-6-24(35-2)25(21)28/h4-12,17H,3,13-16H2,1-2H3,(H2,29,30,31,34) |
Clave InChI |
ANMVTYAYYHHSTF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3C=CC(=C4)C5=C(C(=CC=C5)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)

![6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B10773117.png)
![3-(4-Phenylphenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B10773127.png)
![2-[1,3-benzodioxol-5-ylmethyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-3-thiophen-2-ylpropanamide](/img/structure/B10773131.png)

![[(1R,2R,5E,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773149.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-amino-3-iodophenyl)butanoic acid](/img/structure/B10773153.png)

![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10773170.png)
![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)
